Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate
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Overview
Description
Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate is a synthetic organic compound with a molecular formula of C11H11N5O3S. This compound features a tetrazole ring, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzoate group further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole intermediate with a suitable thiol compound under mild conditions.
Formation of the Benzoate Ester: The final step involves esterification of the intermediate with methyl benzoate in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its potential as a bioisostere for carboxylic acids, making it useful in drug design and development.
Biological Studies: It has been studied for its antibacterial, anticancer, and anti-tuberculosis activities.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate hydrochloride
- 4-[(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl]methyl (2-R-2-oxoethyl)amino]benzoic acid derivatives
Uniqueness
Methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate is unique due to its combination of a tetrazole ring and a benzoate ester, which provides a versatile platform for various chemical modifications and biological activities.
Properties
IUPAC Name |
methyl 4-[5-(2-amino-2-oxoethyl)sulfanyltetrazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-19-10(18)7-2-4-8(5-3-7)16-11(13-14-15-16)20-6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTRLGUUCFZXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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